2,4-Dichloro-6-Formylphenyl Benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichloro-6-formylphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-11-6-10(8-17)13(12(16)7-11)19-14(18)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCRFYXDZLJAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308074 | |
| Record name | 2,4-Dichloro-6-Formylphenyl Benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258264-70-9 | |
| Record name | 2,4-Dichloro-6-Formylphenyl Benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,4 Dichloro 6 Formylphenyl Benzoate
Retrosynthetic Analysis of 2,4-Dichloro-6-Formylphenyl Benzoate (B1203000)
A retrosynthetic analysis of 2,4-Dichloro-6-Formylphenyl Benzoate provides a logical framework for devising its synthesis. The most prominent disconnection is the ester linkage, which simplifies the target molecule into two key precursors: 2,4-dichloro-6-formylphenol and a suitable benzoyl derivative, such as benzoyl chloride or benzoic acid. This primary disconnection is based on well-established esterification reactions.
Further disconnection of the 2,4-dichloro-6-formylphenol intermediate suggests its synthesis from a more readily available starting material, 2,4-dichlorophenol. This step would involve the introduction of a formyl group onto the dichlorinated phenol (B47542) ring, a transformation achievable through electrophilic aromatic substitution reactions. The synthesis of 2,4-dichlorophenol itself can be accomplished through the chlorination of phenol. This multi-step retrosynthetic pathway provides a clear and feasible route to the target compound from simple, commercially available precursors.
Direct Esterification Approaches for Benzoate Synthesis
Direct esterification represents the most straightforward approach to forming the benzoate ester linkage in this compound. A widely employed and effective method for the acylation of phenols is the Schotten-Baumann reaction. iitk.ac.inwikipedia.org This reaction involves the treatment of a phenol with an acyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521). chemistnotes.comvedantu.com
In the context of synthesizing this compound, this would involve the reaction of 2,4-dichloro-6-formylphenol with benzoyl chloride. The base plays a crucial role by deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the benzoyl chloride. The reaction is typically carried out in a two-phase system of water and an organic solvent. wikipedia.org The Schotten-Baumann reaction is known for its generally high yields and tolerance to a variety of functional groups, making it a robust choice for this transformation. iitk.ac.in
| Phenol Substrate | Acylating Agent | Base | Solvent | Yield (%) |
| Phenol | Benzoyl Chloride | aq. NaOH | Dichloromethane/Water | High |
| Aniline | Benzoyl Chloride | aq. NaOH | - | - |
| Benzylamine | Acetyl Chloride | - | - | - |
This table presents illustrative examples of the Schotten-Baumann reaction with various substrates.
Transition Metal-Catalyzed Coupling Reactions in the Formation of Aryl Esters
Transition metal catalysis offers powerful alternatives to traditional esterification methods, often proceeding under milder conditions and with broader substrate scope.
Copper-Mediated Aroylation Methodologies
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, have a long-standing history in the formation of C-O bonds and can be adapted for the synthesis of aryl esters. rsc.org These reactions typically involve the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst. More contemporary methods have been developed for the copper-catalyzed O-arylation of phenols with various arylating agents.
For the synthesis of this compound, a copper-catalyzed approach could involve the reaction of 2,4-dichloro-6-formylphenol with a benzoic acid derivative. Modern protocols often utilize copper(I) or copper(II) salts as catalysts, sometimes in conjunction with ligands to enhance reactivity and selectivity. These reactions can be performed under relatively mild conditions and have shown good tolerance for a range of functional groups. mit.edursc.org
| Phenol | Arylating Agent | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Various Phenols | Diaryliodonium Salts | CuCl (10 mol%) | - | NaOAc | DMF | 40 | up to 95% |
| 2,6-Dimethylphenol | 2-Iodotoluene | CuI (5 mol%) | Picolinic acid | K3PO4 | DMSO | - | - |
| Phenols | Aryl Halides | CuO-nanoparticles | Ligand-free | Cs2CO3 | DMSO | 80 | up to 83% |
This table showcases examples of copper-catalyzed O-arylation reactions with different substrates and conditions. mit.edursc.orgbeilstein-journals.org
Palladium-Catalyzed Synthetic Routes to Structurally Related Benzoates
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-O bonds. These methods could be applied to the synthesis of this compound, for instance, by coupling an aryl halide with a benzoate salt or by the carbonylation of an aryl halide in the presence of a phenol.
One potential palladium-catalyzed route would involve the reaction of a halogenated precursor, such as 1,3-dichloro-2-formyl-5-halobenzene, with a benzoate salt. Alternatively, a three-component reaction involving an aryl halide, a source of carbon monoxide, and 2,4-dichloro-6-formylphenol could be envisioned. These reactions typically employ a palladium catalyst, often in combination with a phosphine ligand, and a base. While highly effective, the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields. researchgate.netchristuniversity.in
| Aryl Halide | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| Iodoarenes | Carboxylic Acids | Pd(OAc)2 | - | TBHP | Water | up to 85% |
| Aryl Halides | Phenols/ClCF2COONa | Pd catalyst | - | - | - | up to 84% |
| Aryl Fluorosulfates | Aryl Formates | Pd catalyst | Phosphine ligand | Triethylamine | DMF | moderate to good |
This table provides examples of palladium-catalyzed syntheses of aryl esters. researchgate.netchristuniversity.in
Synthetic Pathways Involving Precursor Functionalization and Late-Stage Diversification
The synthesis of this compound can also be approached by first constructing a functionalized precursor, followed by late-stage diversification. This strategy is particularly useful when the desired functional groups might not be compatible with all reaction conditions. In this case, the key precursor would be 2,4-dichloro-6-formylphenol, which can be synthesized from 2,4-dichlorophenol.
The introduction of the formyl group onto the 2,4-dichlorophenol ring can be achieved through electrophilic aromatic substitution reactions such as the Reimer-Tiemann reaction or the Vilsmeier-Haack reaction.
The Reimer-Tiemann reaction utilizes chloroform and a strong base to generate dichlorocarbene, which then acts as the electrophile to formylate the phenol, predominantly at the ortho position. wikipedia.orgnrochemistry.compsiberg.commychemblog.com The reaction is typically carried out in a biphasic system and may require heating. wikipedia.org
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto an electron-rich aromatic ring. nrochemistry.comwikipedia.org This method often provides good yields and can be an effective alternative to the Reimer-Tiemann reaction. iaamonline.org
| Phenol Substrate | Formylation Method | Reagents | Conditions | Yield (%) |
| 2,3-Dichlorophenol | Reimer-Tiemann | CHCl3, NaOH, H2O | Reflux | - |
| Phenol | Reimer-Tiemann | CHCl3, NaOH | 70 °C | - |
| Phenols | Vilsmeier-Haack | DMF/SOCl2 | Solvent-free, microwave | Good |
| Phenol | Vilsmeier-Haack | DMF/POCl3, Cu(II) catalyst | - | up to 85% |
This table summarizes conditions for the formylation of phenols using the Reimer-Tiemann and Vilsmeier-Haack reactions. nrochemistry.commychemblog.comresearchgate.net
Once 2,4-dichloro-6-formylphenol is synthesized, the final esterification step can be carried out as a late-stage functionalization to yield the target molecule.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. This involves considering aspects such as atom economy, the use of safer solvents, energy efficiency, and the use of catalytic reagents.
In the context of esterification, greener approaches can include the use of solid acid catalysts or enzymes, which can be easily separated from the reaction mixture and potentially reused. jetir.orgnih.gov The use of safer and more environmentally benign solvents is another key consideration. Traditional solvents like chlorinated hydrocarbons can be replaced with greener alternatives such as acetonitrile, or even solvent-free conditions can be explored. nih.govmdpi.comdergipark.org.tr
For instance, a greener Steglich esterification has been developed using acetonitrile as the solvent, which is less hazardous than commonly used chlorinated solvents. nih.gov Furthermore, the development of catalytic systems that operate under milder conditions and with higher efficiency contributes to a more sustainable synthetic process. The use of deep eutectic solvents, which are often biodegradable and have low toxicity, is also an emerging area in green catalysis for esterification reactions. dergipark.org.tr
| Green Chemistry Principle | Application in Synthesis of this compound |
| Atom Economy | Choosing reaction pathways that maximize the incorporation of reactant atoms into the final product, such as catalytic additions over stoichiometric reactions with byproducts. |
| Safer Solvents | Replacing hazardous solvents (e.g., chlorinated solvents) with greener alternatives like acetonitrile, water, or deep eutectic solvents. Exploring solvent-free reaction conditions. nih.govmdpi.com |
| Catalysis | Utilizing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. Employing recyclable catalysts such as solid acids or enzymes. jetir.orgresearchgate.net |
| Energy Efficiency | Developing synthetic routes that proceed at ambient temperature and pressure to minimize energy consumption. |
| Renewable Feedstocks | While not directly applicable to this specific molecule, the principle encourages the use of starting materials derived from renewable sources where possible. |
This table outlines the application of key green chemistry principles to the synthesis of the target compound.
By integrating these synthetic strategies and principles, the efficient and sustainable production of this compound can be achieved.
Chemical Reactivity and Mechanistic Transformations of 2,4 Dichloro 6 Formylphenyl Benzoate
Reactivity at the Benzoate (B1203000) Ester Linkage
The ester linkage in 2,4-dichloro-6-formylphenyl benzoate is susceptible to various reactions, including cleavage, transesterification, and intramolecular rearrangements.
The hydrolysis of phenyl benzoates is a well-studied process that can proceed under acidic or basic conditions. In the case of this compound, the electronic effects of the substituents on the phenyl ring play a crucial role in the rate and mechanism of hydrolysis.
Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The stability of this intermediate is influenced by the substituents on the phenyl ring. The subsequent collapse of this intermediate results in the departure of the 2,4-dichloro-6-formylphenoxide ion, which is a relatively good leaving group due to the electron-withdrawing nature of the chlorine and formyl groups. The reaction is completed by protonation of the phenoxide to yield 2,4-dichloro-6-formylphenol and the benzoate carboxylate.
Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that electron-withdrawing substituents on the phenyl ring increase the rate of hydrolysis. rsc.orgresearchgate.net This is attributed to the stabilization of the developing negative charge on the oxygen atom in the transition state and the increased electrophilicity of the carbonyl carbon.
Table 1: Illustrative Relative Hydrolysis Rates of Substituted Phenyl Benzoates
| Substituent on Phenyl Ring | Relative Rate of Alkaline Hydrolysis |
|---|---|
| 4-Nitro | High |
| 2,4-Dichloro | Moderate to High |
| Unsubstituted | Moderate |
| 4-Methyl | Low |
This table is illustrative and based on general trends observed in the hydrolysis of substituted phenyl benzoates.
Acid-catalyzed hydrolysis, on the other hand, involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of 2,4-dichloro-6-formylphenol yield benzoic acid.
Transesterification of this compound involves the exchange of the 2,4-dichloro-6-formylphenyl group with another alcohol. This reaction can be catalyzed by either acids or bases. The general mechanism is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
The chemo-selectivity of this process can be a concern due to the presence of the reactive formyl group. However, under controlled conditions, transesterification at the ester linkage can be achieved without affecting the aldehyde. The choice of catalyst and reaction conditions is crucial to ensure selectivity. For instance, using a mild base or a specific enzyme could favor the transesterification reaction over any potential side reactions involving the formyl group. The transesterification of methyl benzoate to other esters has been studied, and similar principles can be applied. researchgate.net
The steric hindrance around the ester group, influenced by the ortho-formyl group, can also affect the rate of transesterification, potentially requiring more forcing conditions or more reactive alcohols. researchgate.net
The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgchemistrylearner.com For this compound, this rearrangement would involve the migration of the benzoyl group from the phenolic oxygen to the aromatic ring.
The reaction is typically promoted by Lewis acids such as aluminum chloride (AlCl₃). byjus.com The mechanism is believed to proceed through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenol (B47542) ring. youtube.com
In the case of this compound, the migration of the benzoyl group could potentially occur at the positions ortho or para to the hydroxyl group. Given the existing substitution pattern, the primary product would likely be the result of migration to the available ortho position. The reaction conditions, such as temperature and solvent, can influence the regioselectivity of the rearrangement. byjus.com
A photochemical variant, the photo-Fries rearrangement, can also occur, proceeding through a radical mechanism. wikipedia.org This method might offer a milder alternative to the Lewis acid-catalyzed reaction.
Chemical Transformations of the Formyl (-CHO) Group
The formyl group of this compound is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic additions.
The selective oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents. The presence of the ester group requires a careful selection of the oxidant to avoid its cleavage. Mild oxidizing agents such as silver oxide (Ag₂O) or potassium permanganate (B83412) (KMnO₄) under controlled pH conditions can be employed. The selective oxidation of aldehydes in the presence of esters is a known transformation. researchgate.net
Conversely, the selective reduction of the formyl group to a primary alcohol can be accomplished using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this purpose as it is generally unreactive towards esters under standard conditions. libretexts.org This chemo-selectivity allows for the transformation of the aldehyde to an alcohol while leaving the ester linkage intact. The use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to the reduction of both the formyl group and the ester.
Table 2: Chemo-selective Reagents for the Transformation of the Formyl Group
| Transformation | Reagent | Expected Product |
|---|---|---|
| Selective Oxidation | Silver(I) oxide (Tollens' reagent) | 2-(Benzoyloxy)-3,5-dichlorobenzoic acid |
The formyl group is highly susceptible to nucleophilic attack at the electrophilic carbonyl carbon. A wide range of nucleophiles can add to the aldehyde, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com
Examples of nucleophilic addition reactions include:
Grignard Reactions: Reaction with Grignard reagents (R-MgX) would lead to the formation of secondary alcohols after an acidic workup.
Wittig Reaction: The Wittig reaction with a phosphorus ylide can be used to convert the formyl group into an alkene.
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt leads to the formation of a cyanohydrin.
Condensation reactions with amines and related compounds are also characteristic of aldehydes. For instance, reaction with a primary amine would form an imine (Schiff base). Reaction with hydrazine (B178648) or its derivatives can yield hydrazones. These reactions are often catalyzed by acid and involve the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration. The formation of Schiff bases from substituted aldehydes is a common synthetic transformation. nih.gov
The presence of electron-withdrawing groups on the aromatic ring, such as the chlorine atoms in this compound, generally increases the electrophilicity of the formyl carbon, making it more reactive towards nucleophiles. numberanalytics.com
Formation of Imine and Oxime Derivatives
The formyl group of this compound is a reactive site for condensation reactions with primary amines and hydroxylamine (B1172632) to form imine (Schiff base) and oxime derivatives, respectively. These reactions are characteristic of aldehydes and are crucial for the further functionalization of the molecule.
The formation of an imine involves the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. This reaction is typically catalyzed by acid. The general mechanism involves the formation of a carbinolamine intermediate which then dehydrates to yield the imine. For instance, the reaction of 2,4-dichlorobenzaldehyde (B42875) with various amines in the presence of a catalytic amount of glacial acetic acid under reflux in ethanol (B145695) has been shown to produce the corresponding imines in good yields. It is expected that this compound would undergo similar transformations.
Similarly, oximes are formed by the reaction of the aldehyde with hydroxylamine. This reaction can be carried out under mild conditions, often in a mixture of ethanol and water. For example, 2,4-dichlorobenzaldehyde has been converted to 2,4-dichlorobenzaldoxime in high yield by treatment with hydroxylamine hydrochloride in the presence of sodium hydroxide. nih.gov The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration.
The general schemes for these reactions are presented below:
Imine Formation: R-NH₂ + OHC-Ar-O-CO-Ph → R-N=CH-Ar-O-CO-Ph + H₂O (where Ar = 2,4-dichlorophenyl)
Oxime Formation: NH₂OH + OHC-Ar-O-CO-Ph → HON=CH-Ar-O-CO-Ph + H₂O (where Ar = 2,4-dichlorophenyl)
These derivatizations are significant as they introduce new functional groups that can be used for further synthetic modifications or to modulate the biological activity of the parent compound.
Reactivity of the Dichloro-Substituted Phenyl Ring
The dichlorophenyl ring of this compound is subject to a variety of transformations that allow for the modification of its substitution pattern. These include electrophilic and nucleophilic aromatic substitution reactions, as well as modern cross-coupling methodologies.
Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Core
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, the nitration of similarly substituted dichlorinated aromatic compounds often requires strong nitrating agents like a mixture of concentrated nitric and sulfuric acids. The sulfonation of 2,4-dichlorobenzoic acid, a related compound, is known to occur, further indicating that EAS is possible despite the deactivation.
| Electrophilic Aromatic Substitution | Reagents | Expected Major Product Position |
| Nitration | HNO₃, H₂SO₄ | Substitution at C5 |
| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | Substitution at C5 |
| Sulfonation | Fuming H₂SO₄ | Substitution at C5 |
| Friedel-Crafts Alkylation/Acylation | R-X/RCO-X, Lewis Acid (e.g., AlCl₃) | Generally not feasible due to strong deactivation |
Nucleophilic Aromatic Substitution Involving Halogen Displacements
The electron-deficient nature of the dichlorophenyl ring in this compound makes it a candidate for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the aromatic ring and displaces a leaving group, in this case, one of the chlorine atoms. The presence of the strongly electron-withdrawing formyl group, particularly in the ortho position to one of the chlorine atoms, significantly activates the ring towards nucleophilic attack.
The chlorine atom at the C2 position is ortho to the activating formyl group, while the chlorine at the C4 position is para. Both positions are activated. However, the ortho position (C2) is generally more activated due to the combined inductive and resonance effects of the adjacent formyl group. Therefore, nucleophilic attack is most likely to occur at the C2 position.
A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) would be expected to yield a methoxy-substituted derivative, while reaction with an amine would lead to an amino-substituted product. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4-chloro-6-formylphenyl benzoate |
| Amine | Ammonia (NH₃) or Primary/Secondary Amine | 2-Amino-4-chloro-6-formylphenyl benzoate |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-4-chloro-6-formylphenyl benzoate |
Cross-Coupling Reactions for Further Derivatization
The chlorine atoms on the phenyl ring of this compound can serve as handles for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the aromatic core. Common examples include the Suzuki, Heck, and Sonogashira reactions.
The reactivity of the two chlorine atoms in cross-coupling reactions may differ. Generally, the chlorine at the C2 position, being ortho to the formyl group, might exhibit different reactivity compared to the chlorine at the C4 position due to steric and electronic effects. Selective coupling at one position over the other may be achievable by carefully controlling the reaction conditions, catalyst, and ligands.
Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of new aryl or alkyl groups at the positions of the chlorine atoms.
Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene to form a new substituted alkene. This provides a method for introducing vinyl groups onto the aromatic ring.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, leading to the formation of an arylalkyne. It is a valuable method for introducing alkynyl moieties.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond Formation |
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl or Aryl-Alkyl) |
| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (Aryl-Alkynyl) |
These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the creation of a diverse library of derivatives for various applications.
Structure Activity Relationships and Design of Derivatives of 2,4 Dichloro 6 Formylphenyl Benzoate
Systematic Modification of the Benzoate (B1203000) Moiety and its Influence on Reactivity
The benzoate group of 2,4-Dichloro-6-Formylphenyl Benzoate offers a prime site for systematic modification to modulate the compound's physicochemical properties and, consequently, its biological activity. The electronic and steric nature of substituents on the benzoate's phenyl ring can significantly influence factors such as lipophilicity, metabolic stability, and interaction with biological targets.
Research on related series of substituted phenyl benzoates has demonstrated that parameters like the calculated logarithm of the partition coefficient (ClogP) and molecular volume are often key determinants of biological activity, such as skin sensitization. nih.gov For instance, introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) at the para- or meta-positions of the benzoate ring can alter the electron density of the entire moiety. This modification affects the ester's susceptibility to hydrolysis and its ability to participate in intermolecular interactions like hydrogen bonding or π-π stacking.
A hypothetical quantitative structure-activity relationship (QSAR) study could explore these modifications. By synthesizing a series of analogs with varying substituents on the benzoate ring and measuring their biological activity, a predictive model could be developed.
Table 1: Hypothetical Influence of Benzoate Substituents on Physicochemical Properties and Predicted Activity
| Substituent (R) on Benzoate Ring | ClogP (Predicted) | Molecular Volume (ų) | Predicted Biological Activity (Relative) |
|---|---|---|---|
| H (unsubstituted) | 4.5 | 250 | Baseline |
| 4-OCH₃ | 4.6 | 265 | Increased |
| 4-Cl | 5.2 | 260 | Increased |
| 4-NO₂ | 4.3 | 268 | Decreased |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry. Actual values would require experimental determination.
Halogen Position and Substitution Effects on the Formylphenyl Ring
In this compound, the two chlorine atoms and the formyl group (-CHO) are strong electron-withdrawing groups. This electronic arrangement significantly lowers the electron density of the phenyl ring, affecting its reactivity. The position of the halogens is crucial:
Reactivity of the Formyl Group: The chlorine at position 2 (ortho to the formyl group) can exert a significant steric and electronic effect on the aldehyde. This can influence its reactivity in nucleophilic addition reactions, a common pathway for aldehyde transformations. wiserpub.com
Ring Reactivity: The combined deactivating effect of the two chlorine atoms and the formyl group makes the ring less susceptible to further electrophilic aromatic substitution.
Altering the halogen substitution pattern would likely have a profound impact. For example, moving the chlorines to the 2,6-positions could increase steric hindrance around the formyl group and the ester linkage. mdpi.com A 3,5-dichloro substitution pattern would result in a different distribution of electron density and steric bulk. Quantum chemical calculations on substituted iodobenzenes have shown that the position and electron-withdrawing nature of a substituent directly correlate with the strength of halogen bonding, an important noncovalent interaction. nih.gov
Note: This table presents predicted trends based on established principles of organic chemistry.
Design and Synthesis of Spirocyclic and Annulated Analogues
The formyl group of this compound is a versatile chemical handle for the construction of more complex, rigid structures such as spirocyclic and annulated (fused-ring) analogues. Such modifications are a common strategy in drug discovery to explore new chemical space, improve binding affinity, and enhance selectivity by locking the molecule into a specific bioactive conformation.
Spirocycles, which contain two rings connected by a single common atom, can be synthesized from aldehydes through various cascade reactions. nih.gov For example, an organocatalytic Michael-Michael-aldol cascade reaction could be employed. rsc.org In this hypothetical scenario, the formyl group of the parent compound would participate in an aldol (B89426) condensation step following one or more Michael additions, leading to the formation of a complex spirocyclic system.
General Synthetic Scheme for a Spirocyclic Analogue: A potential synthetic route could involve the reaction of this compound with a suitable Michael acceptor and a nucleophile in the presence of an organocatalyst. This could lead to the formation of a spiro-oxindole or a similar heterocyclic system, which are prevalent motifs in biologically active compounds. rsc.org
Annulated analogues, where a new ring is fused to the existing phenyl ring, could also be designed. This would typically require multi-step synthetic sequences, potentially starting with the functionalization of the formyl group or one of the C-H bonds on the aromatic ring.
The design of these rigidified analogues can lead to compounds with significantly different pharmacological profiles compared to the more flexible parent molecule.
Computational Design and Predictive Modeling for Novel Derivatives
Computational chemistry provides powerful tools to guide the design of novel derivatives of this compound and to predict their properties before undertaking their synthesis.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of designed analogues. This includes parameters like electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and partial atomic charges. These calculations can help predict the reactivity of different sites on the molecule, such as the formyl group or the aromatic ring. rsc.org
Quantitative Structure-Activity Relationship (QSAR): As mentioned earlier, if a set of analogues with known biological activities is available, a QSAR model can be built. nih.gov This model would establish a mathematical relationship between the structural properties (descriptors) of the molecules and their activity. Such a model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.
Molecular Docking: If a biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be performed. This technique predicts the preferred orientation of a molecule when bound to a target and estimates the binding affinity. Docking studies could be used to design derivatives with improved interactions with the target's active site, for example, by adding functional groups that can form specific hydrogen bonds or hydrophobic interactions. Studies on substituted benzaldehydes have successfully used molecular docking to understand their binding to proteins like human serum albumin. nih.gov
These computational approaches can significantly accelerate the drug discovery process by allowing for the virtual screening of large numbers of potential derivatives and providing insights into the molecular basis of their activity.
Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dichloro 6 Formylphenyl Benzoate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A combination of one- and two-dimensional NMR techniques would be employed to fully characterize 2,4-dichloro-6-formylphenyl benzoate (B1203000).
One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each of the chemically non-equivalent protons in the molecule. The aldehyde proton (-CHO) would likely appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm. The aromatic protons of the benzoate ring would present as a complex multiplet system between δ 7.4 and 8.2 ppm. The two remaining protons on the dichlorinated phenyl ring are expected to appear as distinct doublets in the aromatic region, with their precise chemical shifts influenced by the anisotropic effects of the formyl and benzoate substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is anticipated to resonate at approximately δ 190 ppm, while the ester carbonyl carbon would likely appear around δ 165 ppm. The aromatic carbons would exhibit signals in the range of δ 120-140 ppm, with the carbons bearing chloro-substituents showing characteristic shifts.
Two-Dimensional NMR Techniques: To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, aiding in the assignment of the aromatic proton spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would reveal the direct one-bond correlations between protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the benzoate and dichlorobenzaldehyde fragments across the ester linkage.
A hypothetical data table of expected NMR chemical shifts is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde H | 9.8 - 10.5 | - |
| Aldehyde C | - | ~190 |
| Ester C=O | - | ~165 |
| Aromatic H (Benzoate) | 7.4 - 8.2 (multiplets) | 128 - 134 |
| Aromatic H (Dichlorophenyl) | 7.5 - 7.9 (doublets) | 125 - 140 |
| Quaternary C (Benzoate) | - | ~130 |
| Quaternary C (Dichlorophenyl) | - | 135 - 155 |
Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-dichloro-6-formylphenyl benzoate is expected to show a strong absorption band for the ester carbonyl (C=O) stretching vibration around 1720-1740 cm⁻¹. The aldehyde carbonyl stretching vibration would likely appear at a slightly lower wavenumber, in the range of 1690-1715 cm⁻¹. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be seen in the 1450-1600 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.
UV-Vis Spectroscopy: Electronic spectroscopy provides information about the conjugated systems within the molecule. The presence of two aromatic rings and carbonyl groups suggests that this compound would exhibit absorption bands in the ultraviolet region. Transitions such as π → π* and n → π* are expected. The exact wavelengths of maximum absorption (λmax) would be influenced by the substitution pattern on the aromatic rings.
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information.
For this compound (C₁₄H₈Cl₂O₃), the molecular ion peak [M]⁺ would be expected, along with characteristic isotopic peaks due to the presence of two chlorine atoms. Common fragmentation pathways for phenyl benzoates involve the cleavage of the ester bond. Key expected fragments would include:
A fragment corresponding to the benzoyl cation [C₆H₅CO]⁺ (m/z 105).
A fragment corresponding to the 2,4-dichloro-6-formylphenoxide radical cation.
Loss of the formyl group (-CHO) from the molecular ion or subsequent fragments.
A table summarizing the expected major fragments is provided below.
| m/z | Proposed Fragment |
| 294/296/298 | [M]⁺ Molecular ion |
| 105 | [C₆H₅CO]⁺ Benzoyl cation |
| 77 | [C₆H₅]⁺ Phenyl cation |
| 189/191 | [C₇H₃Cl₂O]⁺ Dichlorobenzoyl-type fragment |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.
Based on studies of similar multi-substituted benzaldehyde (B42025) and phenyl benzoate derivatives, the crystal packing would likely be governed by a combination of intermolecular interactions. rsc.orgnih.gov These could include:
C-H···O hydrogen bonds: Interactions between aromatic C-H donors and the oxygen atoms of the carbonyl groups.
Halogen bonding: Interactions involving the chlorine atoms.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
These interactions would lead to the formation of a complex supramolecular architecture in the solid state.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. The PXRD pattern is a fingerprint of the crystalline phase. While a simulated powder pattern can be generated from single-crystal X-ray diffraction data, an experimental PXRD measurement on a synthesized sample of this compound would be used to:
Confirm the crystallinity of the bulk material.
Identify the crystalline phase present.
Assess the phase purity of the sample.
The diffraction pattern would consist of a series of peaks at specific 2θ angles, corresponding to the different lattice planes in the crystal structure.
Computational and Theoretical Investigations of 2,4 Dichloro 6 Formylphenyl Benzoate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure of 2,4-Dichloro-6-Formylphenyl Benzoate (B1203000). These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the molecule's electronic properties.
Molecular Geometry Optimization and Conformational Analysis
The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. For a flexible molecule like 2,4-Dichloro-6-Formylphenyl Benzoate, which has several rotatable bonds, conformational analysis is crucial. This involves exploring the potential energy surface to identify various stable conformers and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis can pinpoint the most likely sites for nucleophilic and electrophilic attack.
| Orbital | Energy (eV) |
| HOMO | [Hypothetical Value] |
| LUMO | [Hypothetical Value] |
| HOMO-LUMO Gap | [Hypothetical Value] |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for this compound is not publicly available.
Spectroscopic Property Simulations
Quantum chemical calculations can simulate various types of spectra, which can then be compared with experimental data to validate the computational model. For this compound, these simulations can include:
NMR (Nuclear Magnetic Resonance): Calculation of chemical shifts (¹H and ¹³C) helps in the interpretation of experimental NMR spectra and aids in structure elucidation.
IR (Infrared): Simulation of the IR spectrum predicts the vibrational frequencies corresponding to different functional groups in the molecule, such as the carbonyl (C=O) and carbon-chlorine (C-Cl) stretches.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's chromophores.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. This is particularly useful for understanding solvent effects, where the explicit interactions between the solute (this compound) and solvent molecules are simulated to understand how the solvent influences its conformation and reactivity.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as hydrolysis of the ester group or reactions of the aldehyde functionality, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy of the reaction can be determined, providing a quantitative measure of the reaction rate.
In Silico Screening and Rational Design Based on Electronic and Steric Parameters
The electronic and steric parameters of this compound, derived from computational studies, can be used in in silico screening and rational design. For instance, if this molecule is being investigated as a potential drug candidate, its properties can be used to predict its binding affinity to a target protein. nih.gov By systematically modifying the structure of the molecule in silico (e.g., changing substituent groups) and recalculating its electronic and steric parameters, it is possible to rationally design new derivatives with improved activity or other desirable properties. This computational approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov
Exploration of Advanced Applications and Research Prospects for 2,4 Dichloro 6 Formylphenyl Benzoate
Utilization as a Versatile Building Block in Complex Organic Synthesis
The molecular architecture of 2,4-dichloro-6-formylphenyl benzoate (B1203000) suggests its principal value lies in its role as a versatile building block in organic synthesis. The compound features three key functional groups that can be selectively targeted and transformed: a formyl (aldehyde) group, a benzoate ester, and two chlorine atoms on the phenyl ring. This trifecta of reactivity opens the door to a multitude of synthetic possibilities.
The aldehyde group is a cornerstone of organic chemistry, readily participating in a wide array of reactions such as nucleophilic additions, Wittig reactions, and reductive aminations. This functionality allows for the introduction of diverse molecular fragments and the construction of complex carbon skeletons. The benzoate ester, while relatively stable, can be hydrolyzed to reveal a phenolic hydroxyl group, which can then be used for further functionalization, such as ether or ester synthesis. The two chlorine atoms provide sites for nucleophilic aromatic substitution or cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
While specific examples of the use of 2,4-dichloro-6-formylphenyl benzoate in multi-step syntheses are not readily found in the literature, its potential as a precursor to more complex molecules is clear. For instance, it could serve as a starting material for the synthesis of substituted benzophenones, biaryls, or heterocyclic compounds.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Resulting Structures |
|---|---|---|
| Formyl Group | Wittig Reaction, Grignard Addition, Reductive Amination | Alkenes, Secondary Alcohols, Amines |
| Benzoate Ester | Hydrolysis | Phenol (B47542) |
Potential in Materials Science: Precursors for Polymeric Materials and Functional Coatings
The reactivity of this compound also hints at its potential utility in the field of materials science. The aldehyde and chloro functionalities, in particular, can be exploited in polymerization reactions. For example, the aldehyde group can undergo condensation polymerization with phenols or amines to form resins with specific thermal and mechanical properties.
Furthermore, the dichloro-substituted phenyl ring could be a monomer in the synthesis of high-performance polymers. Poly(ether ether ketone) (PEEK) and other poly(aryl ether)s, known for their exceptional thermal stability and chemical resistance, are often synthesized through nucleophilic aromatic substitution reactions involving activated dihaloarenes. While not a conventional monomer for these materials, the structural motif of this compound could be adapted for the synthesis of novel polymers with tailored properties.
In the realm of functional coatings, the aldehyde group can be used to crosslink polymer chains, enhancing the durability and chemical resistance of the coating. The benzoate group could also be modified to introduce specific functionalities, such as photoactive or liquid crystalline moieties, leading to the development of "smart" coatings with responsive properties.
Applications in Analytical Chemistry: Reagents or Components in Sensing and Separation Technologies
In analytical chemistry, molecules with specific reactive groups are often employed as reagents for the detection and quantification of other substances. The aldehyde functionality of this compound makes it a potential candidate for such applications. Aldehydes are known to react with specific reagents to produce colored or fluorescent compounds, a principle that is widely used in colorimetric and fluorometric assays. For instance, it could potentially be used to develop new derivatizing agents for the analysis of primary amines or hydrazines using techniques like high-performance liquid chromatography (HPLC) or spectrophotometry.
Moreover, the rigid and functionalized aromatic structure of this compound could be incorporated into the stationary phases of chromatographic columns for specialized separation applications. The specific interactions of the chloro, formyl, and benzoate groups with different analytes could lead to enhanced selectivity in the separation of complex mixtures.
In the field of chemical sensors, the molecule could be immobilized on a solid support and used to detect specific analytes through changes in its optical or electrical properties upon binding. The aldehyde group, for instance, could be used to covalently attach the molecule to a sensor surface.
Role in the Development of Fine Chemicals and Specialty Products
Fine chemicals are complex, pure chemical substances produced in limited quantities and sold at a high price. They are used as intermediates in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, and fragrances. Given its multi-functional nature, this compound is well-positioned to serve as a key intermediate in the synthesis of such high-value products.
The combination of the dichlorinated phenyl ring, the aldehyde, and the benzoate ester in a single molecule provides a platform for the synthesis of a wide range of derivatives with potentially interesting biological or material properties. For example, modification of the aldehyde and hydrolysis of the ester could lead to substituted salicylic (B10762653) acid derivatives, which are a common motif in many pharmaceutical compounds. The chlorinated aromatic core is also a feature of many agrochemicals.
The development of efficient and selective synthetic routes starting from this compound could lead to the production of novel fine chemicals that are not easily accessible through other synthetic pathways.
Future Directions and Emerging Research Avenues for this compound
The exploration of this compound is still in its nascent stages. The lack of published research on this compound presents a significant opportunity for discovery and innovation. Future research should focus on several key areas:
Exploration of Reactivity: A systematic study of the reactivity of each functional group is needed to understand how they can be selectively manipulated in the presence of the others. This would involve exploring a wide range of reaction conditions and catalysts.
Synthesis of Novel Compounds: The compound should be used as a starting material in the synthesis of new molecules with potential applications in medicine, agriculture, and materials science. This could involve combinatorial chemistry approaches to rapidly generate libraries of derivatives for screening.
Polymer Synthesis and Characterization: The potential of this compound as a monomer or crosslinking agent should be investigated. This would involve synthesizing new polymers and characterizing their physical and chemical properties.
Development of Analytical Methods: Research into the use of this compound as a derivatizing agent or as a component of chemical sensors could lead to new analytical tools.
Computational Studies: Theoretical calculations could be used to predict the reactivity and properties of this compound and its derivatives, guiding experimental work and accelerating the discovery process.
Conclusion
Outstanding Challenges and Open Questions in the Field
Due to the absence of a dedicated body of research, the primary challenge is the fundamental lack of knowledge regarding 2,4-Dichloro-6-Formylphenyl Benzoate (B1203000). The following represent open questions:
What are the most efficient and scalable synthetic routes to produce 2,4-Dichloro-6-Formylphenyl Benzoate?
What are the comprehensive spectroscopic and crystallographic characteristics of the compound?
What are its key chemical reactivities and potential as a building block in organic synthesis?
Does this compound exhibit any notable biological or pharmacological activities?
What are the potential applications of this compound in materials science, agrochemicals, or pharmaceuticals?
Future Outlook and Interdisciplinary Research Opportunities
The future outlook for research on this compound is entirely dependent on initial exploratory studies. Should preliminary investigations reveal interesting properties, a number of interdisciplinary research opportunities could emerge:
Medicinal Chemistry: If the compound demonstrates any biological activity, it could be a scaffold for the development of new therapeutic agents. Structure-activity relationship (SAR) studies would be crucial.
Materials Science: The dichlorinated and benzoyl moieties could be leveraged for the synthesis of novel polymers or functional materials with specific optical or electronic properties.
Synthetic Chemistry: Exploration of its reactivity could lead to the development of new synthetic methodologies.
Computational Chemistry: In the absence of experimental data, computational modeling could predict its properties, reactivity, and potential biological targets, thereby guiding future experimental work.
Until such foundational research is conducted and published, the scientific community's understanding of this compound will remain limited.
Q & A
Q. What are the optimal synthetic routes for 2,4-Dichloro-6-Formylphenyl Benzoate, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves esterification of 2,4-dichloro-6-formylphenol with benzoyl chloride under acidic catalysis. Key steps include:
- Controlled chlorination : Use N-chlorosuccinimide (NCS) in anhydrous DCM to ensure selective substitution at the 2- and 4-positions .
- Esterification : Employ a Dean-Stark apparatus to remove water, shifting equilibrium toward product formation. Optimize molar ratios (e.g., 1:1.2 phenol-to-acyl chloride) to minimize side reactions.
- Yield improvement : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purify via column chromatography (≥95% purity).
Reference : Analogous protocols for chlorinated benzoates in (synthesis of benzamide derivatives) .
Q. How can the molecular structure of this compound be confirmed using crystallographic methods?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Use slow evaporation of a saturated ethanol solution.
- Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.
- Refinement : Use SHELX software (e.g., SHELXL for structure solution and refinement) to model hydrogen atoms and validate bond angles/distances against established databases .
Reference : details SHELX applications for small-molecule crystallography .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR in CDCl₃. Key signals:
- Aldehyde proton at δ ~10.1 ppm (singlet).
- Aromatic protons in the 7.3–8.2 ppm range (J-coupling analysis for substitution pattern).
- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and formyl (CHO) stretch at ~2850 cm⁻¹.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
Reference : NIST Chemistry WebBook standards for spectral interpretation () .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered chloro groups) be resolved?
Methodological Answer:
- Data cross-validation : Compare SCXRD results with DFT-optimized geometries (B3LYP/6-311+G(d,p)).
- Occupancy refinement : Use SHELXL to model partial disorder, applying restraints to bond distances and angles.
- Complementary techniques : Pair with solid-state NMR to probe local electronic environments of chlorine atoms .
Reference : highlights SHELX’s robustness in handling disordered structures .
Q. What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
- DFT calculations : Calculate Fukui indices (Gaussian 16) to identify electrophilic sites. The formyl group and ester carbonyl are likely reactive centers.
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS.
- Transition state analysis : Identify energy barriers for nucleophilic attack using QM/MM methods.
Reference : ’s framework for integrating computational and experimental data .
Q. How can enantiomeric purity be assessed if chiral byproducts form during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1.0 mL/min). Monitor retention times and compare with racemic standards.
- Circular dichroism (CD) : Validate enantiomers by contrasting CD spectra with DFT-simulated electronic transitions.
- Crystallographic twinning analysis : Apply SHELXL’s TWIN/BASF commands to detect racemic crystal packing .
Q. What methodologies address discrepancies in purity assays (e.g., HPLC vs. elemental analysis)?
Methodological Answer:
- Orthogonal validation :
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.
- Elemental analysis : Ensure C, H, Cl, and O percentages align within ±0.3% of theoretical values.
- Thermogravimetric analysis (TGA) : Rule out solvent residues or decomposition.
- Statistical reconciliation : Apply Grubbs’ test to identify outliers in replicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
